Cas no 1005576-92-0 (1-ethyl-5-methyl-3-nitro-1H-pyrazole)

1-ethyl-5-methyl-3-nitro-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-乙基-5-甲基-3-硝基吡唑
- AKOS B022168
- ART-CHEM-BB B022168
- 1-Ethyl-5-methyl-3-nitro-1H-pyrazole
- 1-ethyl-5-methyl-3-nitropyrazole
- AMY33122
- STK312489
- 1H-pyrazole, 1-ethyl-5-methyl-3-nitro-
- LS-06024
- CS-0215252
- ALBB-018295
- EN300-229915
- 1005576-92-0
- AKOS000311519
- H32559
- MFCD04971136
- AKOS015922105
- 1-ethyl-5-methyl-3-nitro-1H-pyrazole
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- MDL: MFCD04971136
- Inchi: 1S/C6H9N3O2/c1-3-8-5(2)4-6(7-8)9(10)11/h4H,3H2,1-2H3
- InChI Key: RGIIPEUVPVNVHB-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C([H])=C(C([H])([H])[H])N(C([H])([H])C([H])([H])[H])N=1)=O
Computed Properties
- Exact Mass: 155.069476538Da
- Monoisotopic Mass: 155.069476538Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 63.6
1-ethyl-5-methyl-3-nitro-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB410817-5 g |
1-Ethyl-5-methyl-3-nitro-1H-pyrazole |
1005576-92-0 | 5g |
€965.00 | 2022-03-02 | ||
Enamine | EN300-229915-0.5g |
1-ethyl-5-methyl-3-nitro-1H-pyrazole |
1005576-92-0 | 95% | 0.5g |
$256.0 | 2024-06-20 | |
Enamine | EN300-229915-1.0g |
1-ethyl-5-methyl-3-nitro-1H-pyrazole |
1005576-92-0 | 95% | 1.0g |
$355.0 | 2024-06-20 | |
TRC | B436803-50mg |
1-Ethyl-5-methyl-3-nitro-1H-pyrazole |
1005576-92-0 | 50mg |
$ 95.00 | 2022-06-07 | ||
Enamine | EN300-229915-10g |
1-ethyl-5-methyl-3-nitro-1H-pyrazole |
1005576-92-0 | 95% | 10g |
$1531.0 | 2023-09-15 | |
1PlusChem | 1P0099G2-250mg |
AKOS B022168 |
1005576-92-0 | 95% | 250mg |
$224.00 | 2023-12-27 | |
1PlusChem | 1P0099G2-10g |
AKOS B022168 |
1005576-92-0 | 95% | 10g |
$1955.00 | 2023-12-27 | |
1PlusChem | 1P0099G2-100mg |
AKOS B022168 |
1005576-92-0 | 95% | 100mg |
$176.00 | 2023-12-27 | |
1PlusChem | 1P0099G2-2.5g |
AKOS B022168 |
1005576-92-0 | 95% | 2.5g |
$924.00 | 2023-12-27 | |
abcr | AB410817-10g |
1-Ethyl-5-methyl-3-nitro-1H-pyrazole; . |
1005576-92-0 | 10g |
€1517.00 | 2024-04-21 |
1-ethyl-5-methyl-3-nitro-1H-pyrazole Related Literature
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
Additional information on 1-ethyl-5-methyl-3-nitro-1H-pyrazole
1-Ethyl-5-Methyl-3-Nitro-1H-Pyrazole: A Comprehensive Overview
The compound with CAS No. 1005576-92-0, commonly referred to as 1-Ethyl-5-Methyl-3-Nitro-1H-Pyrazole, is a significant molecule in the field of organic chemistry. This compound belongs to the class of pyrazoles, which are five-membered aromatic heterocycles containing two nitrogen atoms. The pyrazole ring system is widely studied due to its versatile applications in drug discovery, materials science, and organic synthesis. The 1-Ethyl-5-Methyl-3-Nitro substitution pattern introduces unique electronic and steric properties, making this compound a valuable building block for further chemical modifications.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 1-Ethyl-5-Methyl-3-Nitro-1H-Pyrazole. Researchers have explored various routes, including the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with hydrazines or their derivatives. The nitration of pyrazoles has also been optimized to achieve high yields and selectivity, ensuring the formation of the desired 3-nitro derivative. These developments have significantly enhanced the accessibility of this compound for both academic and industrial applications.
The pyrazole core in 1-Ethyl-5-Methyl-3-Nitro-1H-Pyrazole exhibits remarkable electronic properties due to the conjugation of nitrogen atoms within the aromatic ring. The presence of electron-withdrawing groups like the nitro group at position 3 further modulates the electronic characteristics, making this compound a promising candidate for various applications. For instance, recent studies have highlighted its potential as a precursor for anti-tumor agents. The substitution pattern at positions 1 and 5 (ethyl and methyl groups) provides steric bulk, which can influence bioavailability and target specificity in drug design.
In addition to its role in medicinal chemistry, 1-Ethyl-5-Methyl-3-Nitro-1H-Pyrazole has shown promise in materials science. Its ability to act as a coordinating ligand has been exploited in the synthesis of metal complexes with potential applications in catalysis and sensing technologies. Furthermore, the nitro group's reactivity opens avenues for further functionalization, enabling the creation of more complex structures with tailored properties.
The synthesis and characterization of 1-Ethyl-5-Methyl-3-Nitro-1H-Pyrazole have been extensively documented in recent literature. Advanced spectroscopic techniques such as NMR and IR spectroscopy have been employed to confirm its structure and purity. Computational studies using density functional theory (DFT) have provided insights into its electronic structure and reactivity, aiding in the rational design of derivatives with enhanced functionality.
Looking ahead, the continued exploration of pyrazole derivatives like 1-Ethyl-5-Methyl-3-Nitro-1H-Pyrazole is expected to yield novel insights into their chemical reactivity and biological activity. As research progresses, this compound is likely to find new applications in areas such as agrochemicals, dyes, and advanced materials.
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